Ethyl 3-(3-aminophenyl)acrylate CAS number and properties
Ethyl 3-(3-aminophenyl)acrylate CAS number and properties
An In-Depth Technical Guide to Ethyl 3-(3-aminophenyl)acrylate: Synthesis, Properties, and Applications
Abstract
Ethyl 3-(3-aminophenyl)acrylate is a valuable bifunctional molecule that serves as a versatile intermediate in organic synthesis. Its structure, incorporating a primary aromatic amine, an ethyl ester, and a conjugated acrylate system, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and spectroscopic characterization. Furthermore, it explores the compound's reactivity and its current and potential applications in the fields of pharmaceutical development and materials science, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.
Compound Identification and Physicochemical Properties
Ethyl 3-(3-aminophenyl)acrylate, also referred to as (E)-ethyl 3-(3-aminophenyl)acrylate, is an organic compound that belongs to the class of aminocinnamic acid esters.
CAS Number:
-
The CAS number 125872-97-1 has been assigned specifically to the (E)-isomer of ethyl 3-(3-aminophenyl)acrylate[1].
-
The CAS number 58186-45-1 is also associated with this compound, though it may be used more generically[2].
Molecular Structure:
Caption: Chemical structure of Ethyl 3-(3-aminophenyl)acrylate.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [2] |
| Molecular Weight | 191.23 g/mol | [2] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO. | Inferred |
Synthesis and Purification
While not extensively detailed in the literature as a final product, the synthesis of ethyl 3-(3-aminophenyl)acrylate can be achieved through standard organic chemistry transformations. The most common approach involves the esterification of 3-aminocinnamic acid or the reduction of the corresponding nitro compound.
Synthetic Pathway Overview
A prevalent method for synthesizing aminocinnamic esters involves a multi-step process starting from a substituted benzaldehyde.[3]
Caption: General synthetic workflow for Ethyl 3-(3-aminophenyl)acrylate.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on common synthetic methods for related compounds.
Step 1: Synthesis of Ethyl 3-(3-nitrophenyl)acrylate
-
To a solution of 3-nitrobenzaldehyde (1 equivalent) in an appropriate solvent (e.g., anhydrous THF or DMF), add triethyl phosphonoacetate (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (1.1 equivalents), portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-(3-nitrophenyl)acrylate.
Step 2: Reduction to Ethyl 3-(3-aminophenyl)acrylate
-
Dissolve the ethyl 3-(3-nitrophenyl)acrylate (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure ethyl 3-(3-aminophenyl)acrylate.
Spectroscopic Characterization
Definitive spectroscopic data for this specific isomer is sparse in public literature. However, based on its structure and data from analogous compounds like ethyl 3-(4-aminophenyl)acrylate, the following spectral characteristics are expected.[4][5]
| Technique | Expected Signals and Characteristics |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm. - Vinylic Protons: Two doublets (trans coupling constant J ≈ 16 Hz) in the range of δ 6.3-7.6 ppm. - Ethyl Ester Protons: A quartet around δ 4.2 ppm (OCH₂) and a triplet around δ 1.3 ppm (CH₃). - Amine Protons: A broad singlet around δ 3.5-5.0 ppm, which is D₂O exchangeable. |
| ¹³C NMR | - Carbonyl Carbon: Signal around δ 166-170 ppm. - Aromatic & Vinylic Carbons: Multiple signals in the range of δ 110-150 ppm. - Ethyl Ester Carbons: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃). |
| IR (Infrared) | - N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine). - C=O Stretch: Strong absorption around 1700-1720 cm⁻¹ (conjugated ester). - C=C Stretch: Absorptions around 1600-1640 cm⁻¹ (alkene and aromatic). - C-N Stretch: Signal in the range of 1250-1350 cm⁻¹. |
| Mass Spec (MS) | - [M]+: Expected molecular ion peak at m/z = 191. |
Reactivity and Synthetic Utility
Ethyl 3-(3-aminophenyl)acrylate is a versatile building block due to its multiple reactive sites.[2] Its synthetic utility stems from the ability to selectively functionalize the amino group, the ester, or the acrylate double bond.
Caption: Key reaction pathways for Ethyl 3-(3-aminophenyl)acrylate.
-
Amine Functionalization: The primary aromatic amine can readily undergo acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide range of functional groups.
-
Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (2E)-3-(3-aminophenyl)acrylic acid[6], or converted to other esters via transesterification. It can also be reacted with amines to form amides under certain conditions.
-
Acrylate Reactivity: The conjugated double bond makes the molecule susceptible to polymerization and Michael addition reactions. This functionality is key for its use in materials science.
Applications in Research and Development
The unique structure of ethyl 3-(3-aminophenyl)acrylate makes it a compound of interest in several high-value research areas.
Pharmaceutical and Medicinal Chemistry
This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential biological activity.[2] The cinnamic acid scaffold is found in numerous natural products and synthetic compounds with a wide array of therapeutic properties, including antimicrobial, antioxidant, and anticancer effects.[7][8]
-
Scaffold for Drug Discovery: The aminophenyl group provides a handle for building diverse molecular libraries. For example, acylation of the amine can lead to derivatives that mimic the structures of known enzyme inhibitors or receptor ligands.
-
Bioisostere: The acrylate moiety can act as a bioisosteric replacement for other functional groups in drug design, potentially improving pharmacokinetic properties.
-
Anticancer Research: Acrylate-based compounds have been investigated as potential anticancer agents, with some demonstrating the ability to disrupt tubulin polymerization, a key process in cell division.[9][10]
Materials Science and Polymer Chemistry
Acrylates are fundamental monomers in polymer science, known for forming a wide range of materials with diverse properties.[11]
-
Functional Monomers: The presence of the amino group allows for the synthesis of functional polymers. These polymers can have applications in areas such as drug delivery, where the amine can be used for conjugation or to impart pH-responsiveness.[12]
-
Cross-linking Agents: The bifunctional nature of the molecule allows it to be incorporated into polymer chains and subsequently cross-linked through reactions involving the amino group, leading to the formation of hydrogels or other advanced materials.
-
Coatings and Adhesives: Acrylate-based polymers are widely used in coatings and adhesives. The incorporation of aminophenyl groups can enhance properties like adhesion, thermal stability, and chemical resistance.
Safety and Handling
While a comprehensive, peer-reviewed toxicology report is not available, general precautions for handling aromatic amines and acrylate esters should be observed. The compound is described as a potential candidate for drug development but requires careful handling due to potential health and safety risks.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
Ethyl 3-(3-aminophenyl)acrylate is a highly functionalized and versatile chemical intermediate. Its strategic combination of a reactive amine, a modifiable ester, and a polymerizable acrylate system provides a rich platform for synthetic chemistry. For researchers in drug discovery, it offers a valuable scaffold for creating novel therapeutics. For materials scientists, it is a functional monomer for the development of advanced polymers. A thorough understanding of its synthesis, reactivity, and properties, as outlined in this guide, is essential for unlocking its full potential in scientific research and development.
References
-
MDPI. (n.d.). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-aminophenyl)acrylate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 9). Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved January 12, 2026, from [Link]
-
Beilstein-Institut. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]
-
Appchem. (n.d.). Ethyl 3-(4-aminophenyl)acrylate | 5048-82-8 | C11H13NO2. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, October 9). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PubMed Central. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2023, October 9). (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2020, May 23). (PDF) Properties and Applications of Acrylates. Retrieved January 12, 2026, from [Link]
Sources
- 1. 125872-97-1|(E)-Ethyl 3-(3-aminophenyl)acrylate|BLD Pharm [bldpharm.com]
- 2. Cas 58186-45-1,Ethyl 3-(3-aMinophenyl)acrylate | lookchem [lookchem.com]
- 3. Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters [mdpi.com]
- 4. Ethyl 3-(4-aminophenyl)acrylate | C11H13NO2 | CID 97826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. (2E)-3-(3-AMINOPHENYL)ACRYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 9. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]






